molecular formula C10H20O2 B1675996 trans-2-Isopropyl-5-propyl-1,3-dioxane CAS No. 19476-83-6

trans-2-Isopropyl-5-propyl-1,3-dioxane

Cat. No.: B1675996
CAS No.: 19476-83-6
M. Wt: 172.26 g/mol
InChI Key: WESQGUFEFTXRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Isopropyl-5-propyl-1,3-dioxane: is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The specific structure of this compound includes isopropyl and propyl groups attached to the ring, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Isopropyl-5-propyl-1,3-dioxane typically involves the reaction of substituted propylene glycols with substituted formaldehydes. This process can be catalyzed by acids such as p-toluenesulfonic acid, which facilitates the formation of the dioxane ring . The reaction conditions often include controlled temperatures and specific reaction times to ensure high yields and purity of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of high-vacuum distillation, chromatography, or recrystallization techniques can further purify the compound, ensuring its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: trans-2-Isopropyl-5-propyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

trans-2-Isopropyl-5-propyl-1,3-dioxane has several scientific research applications, including:

    Chemistry: It serves as a model compound for studying conformational analysis and stereoelectronic effects in 1,3-dioxanes.

    Biology: The compound’s interactions with metal ions and inorganic salts are studied to understand biomolecular properties in vivo.

    Medicine: Research into its potential therapeutic applications and interactions with biological targets is ongoing.

    Industry: The compound is used in the synthesis of other chemicals and materials, including liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of trans-2-Isopropyl-5-propyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects. For example, its ability to undergo oxidation and reduction reactions can impact its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • cis-2,5-Diisopropyl-1,3-dioxane
  • cis-5-Carboxy-2-isopropyl-1,3-dioxane
  • cis-2-Isopropyl-4-methyl-1,3-dioxolane

Comparison: trans-2-Isopropyl-5-propyl-1,3-dioxane is unique due to its specific isopropyl and propyl substituents, which influence its chemical properties and reactivity. Compared to similar compounds, it may exhibit different conformational behaviors, reactivity patterns, and applications, making it a valuable molecule for various scientific and industrial purposes .

Properties

CAS No.

19476-83-6

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-propan-2-yl-5-propyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-4-5-9-6-11-10(8(2)3)12-7-9/h8-10H,4-7H2,1-3H3

InChI Key

WESQGUFEFTXRLG-UHFFFAOYSA-N

SMILES

CCCC1COC(OC1)C(C)C

Canonical SMILES

CCCC1COC(OC1)C(C)C

Appearance

Solid powder

Key on ui other cas no.

19476-84-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Dioxane, 2-isopropyl-5-propyl-, (E)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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